N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-16-7-4-15(5-8-16)6-9-20(27)24-22-18-13-31-14-19(18)25-26(22)12-21(28)23-11-17-3-2-10-30-17/h2-5,7-8,10H,6,9,11-14H2,1H3,(H,23,28)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBWQNKHPRUOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C22H19N5O4S
- Molecular Weight : 449.5 g/mol
- CAS Number : 1105247-55-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives, such as this one, are known for their ability to modulate enzyme activity and receptor interactions. Specifically, they have been shown to act on:
- Kinases : The compound may inhibit kinases involved in inflammatory pathways, particularly p38 MAPK, which is crucial in TNF-alpha signaling.
- Receptors : It may also interact with G protein-coupled receptors (GPCRs), which play a vital role in cellular signaling and immune responses.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- In vitro studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) with significant growth inhibition percentages .
- The introduction of specific substituents has been linked to enhanced anticancer properties.
- Anti-inflammatory Effects :
- Antioxidant Properties :
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the pyrazole framework influence biological activity. Key findings include:
- The presence of specific functional groups (e.g., methoxy and furan moieties) enhances potency against various biological targets.
- Substituents at different positions on the pyrazole ring can lead to significant variations in therapeutic efficacy and selectivity.
Case Studies
- In Vitro Studies : A series of pyrazole derivatives were tested against multiple cancer cell lines using MTT assays. The most active compound showed over 50% inhibition in cell proliferation at low micromolar concentrations .
- Animal Models : In vivo studies demonstrated that certain derivatives could effectively reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituents, synthesis routes, and inferred properties.
Structural Analogues and Substituent Effects
3-Chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (CAS: 396723-70-9) Key Differences: Replaces the furan-2-ylmethyl group with a 2-methylphenyl substituent and introduces a 3-chloro moiety on the propanamide chain. The 2-methylphenyl substituent could improve steric bulk but reduce solubility compared to the furan group in the target compound .
N~1~-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide (CAS: 362000-59-7) Key Differences: Incorporates a phenylsulfonyl group and a 2-ethoxyphenyl side chain instead of the 4-methoxyphenyl propanamide.
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS: 1204296-37-6) Key Differences: Features a triazolo-pyridazine core and an ethoxyamine linker instead of the thienopyrazole and propanamide groups.
Research Findings and Implications
- Bioactivity Prediction : The target compound’s 4-methoxyphenyl group may confer improved metabolic stability compared to 2-methylphenyl or chloro analogs, as methoxy groups are less prone to oxidative degradation .
- Synthetic Challenges : The furan-2-ylmethylamine component requires careful handling due to furan’s susceptibility to ring-opening under acidic or high-temperature conditions, necessitating mild coupling methods (e.g., LiH/DMF) .
- Pharmacokinetics : Analogues with sulfonyl or triazolo cores (e.g., CAS 362000-59-7, 1204296-37-6) exhibit higher polarity, suggesting reduced oral bioavailability compared to the target compound’s more lipophilic structure .
Q & A
Basic Question: What are the critical considerations for optimizing the synthesis yield of this compound?
Methodological Answer:
Optimization requires careful control of reaction parameters:
- Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while temperatures between 60–80°C are often optimal for cyclization steps involving the thieno[3,4-c]pyrazole core .
- Catalysts and Reagents : Use triethylamine as a base for amide bond formation and sodium borohydride for selective reductions of ketone intermediates .
- Purification : Employ gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to isolate high-purity fractions .
Basic Question: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the furan-2-ylmethyl, 4-methoxyphenyl, and thienopyrazole moieties. Aromatic proton signals in δ 6.5–8.0 ppm and methoxy singlet (~δ 3.8 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .
- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL (SHELX suite) to resolve bond lengths and angles .
Advanced Question: How can researchers resolve discrepancies in crystallographic data when using different refinement software?
Methodological Answer:
- Cross-Validation : Compare refinement outputs from SHELXL and alternative software (e.g., Olex2) to identify systematic errors in thermal parameters or occupancy .
- Data Quality Metrics : Ensure R-factor convergence (<5%) and validate with Hirshfeld surface analysis to detect missed hydrogen bonds or packing defects .
- Deposition in CCDC : Benchmark against similar thienopyrazole derivatives in the Cambridge Structural Database .
Advanced Question: What strategies address contradictory biological activity data reported across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace 4-methoxyphenyl with halogenated analogs) to isolate contributions to bioactivity .
- Experimental Replication : Standardize assay conditions (e.g., cell line viability protocols, IC50 determination via dose-response curves) to minimize variability .
- Meta-Analysis : Pool data from independent studies (e.g., anti-inflammatory vs. anticancer assays) to identify trends masked by small sample sizes .
Methodological Question: How to design experiments to test the impact of specific functional groups on bioactivity?
Methodological Answer:
- Modular Synthesis : Synthesize derivatives with targeted substitutions (e.g., furan-2-ylmethyl → thiophen-2-ylmethyl) while retaining the core structure .
- Biological Screening : Use parallelized assays (e.g., kinase inhibition panels, bacterial growth inhibition) to compare parent and derivative compounds .
- Data Correlation : Apply multivariate regression to link substituent electronegativity or steric bulk with activity changes .
Advanced Question: How can computational methods predict the compound’s reactivity or target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Validate with mutagenesis studies .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to predict stability under physiological conditions .
Table 1: Key Functional Groups and Their Roles in Bioactivity
| Functional Group | Role in Bioactivity | Supporting Evidence |
|---|---|---|
| Thieno[3,4-c]pyrazole core | Enhances π-π stacking with enzyme pockets | |
| 4-Methoxyphenyl moiety | Modulates lipophilicity and CNS penetration | |
| Furan-2-ylmethyl group | Facilitates hydrogen bonding with ATP-binding sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
